METHYL 5-{(2,3-DICHLOROPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE
Overview
Description
Dimethyl 5,5’-[(2,3-dichlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of two thiophene rings, each substituted with a hydroxy group and a carboxylate ester, linked through a methylene bridge attached to a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5,5’-[(2,3-dichlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dichlorobenzaldehyde with 4-hydroxy-2-methylthiophene-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5’-[(2,3-dichlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones.
Reduction: The carboxylate esters can be reduced to alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Dimethyl 5,5’-[(2,3-dichlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of dimethyl 5,5’-[(2,3-dichlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets. The compound’s dichlorophenyl group can interact with hydrophobic pockets in proteins, while the thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5,5’-[(2,3-dichlorophenyl)methylene]bis(4-hydroxythiophene-3-carboxylate): Similar structure but lacks the methyl group on the thiophene rings.
Dimethyl 5,5’-[(2,3-dichlorophenyl)methylene]bis(4-hydroxy-2-ethylthiophene-3-carboxylate): Similar structure but has an ethyl group instead of a methyl group on the thiophene rings.
Uniqueness
Dimethyl 5,5’-[(2,3-dichlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is unique due to the presence of both hydroxy and carboxylate ester groups on the thiophene rings, which can participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 5-[(2,3-dichlorophenyl)-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O6S2/c1-8-12(20(26)28-3)16(24)18(30-8)14(10-6-5-7-11(22)15(10)23)19-17(25)13(9(2)31-19)21(27)29-4/h5-7,14,24-25H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPWJRYHJKVCSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=C(C(=CC=C2)Cl)Cl)C3=C(C(=C(S3)C)C(=O)OC)O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.